3-Amino-7-methyl-1,2,4-triazolo[4,3-a]pyridine structure elucidation
3-Amino-7-methyl-1,2,4-triazolo[4,3-a]pyridine structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 3-Amino-7-methyl-1,2,4-triazolo[4,3-a]pyridine
Abstract
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant applications in medicinal chemistry and materials science.[1] Its derivatives are recognized for a wide range of biological activities, including antifungal, antibacterial, anticonvulsant, and herbicidal properties.[1] Furthermore, their unique electronic properties make them candidates for use as fluorescence sensors and catalysts.[1] This guide provides a comprehensive, in-depth technical walkthrough for the definitive structure elucidation of a key derivative, 3-Amino-7-methyl-1,2,4-triazolo[4,3-a]pyridine. Directed at researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating, authoritative approach to molecular characterization.
Introduction to the Target Molecule
The subject of this guide, 3-Amino-7-methyl-1,2,4-triazolo[4,3-a]pyridine, combines the foundational triazolopyridine core with two critical functional groups: a 3-amino group and a 7-methyl group. The amino group can act as a hydrogen bond donor and a key site for further chemical modification, while the methyl group subtly alters the molecule's steric and electronic profile. Accurate and unambiguous confirmation of this structure is the foundational first step in any research or development pipeline, from preclinical drug discovery to the synthesis of novel organic materials.
This guide will detail a multi-technique analytical workflow designed to provide orthogonal data points, which, when synthesized, leave no ambiguity as to the molecule's identity, connectivity, and constitution.
Chemical Identity
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IUPAC Name: 7-methyl-[1][2][3]triazolo[4,3-a]pyridin-3-amine
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Molecular Formula: C₇H₈N₄
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Molecular Weight: 148.17 g/mol
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CAS Number: Not available for this specific derivative, but the parent compound, 3-Amino-[1][2][3]triazolo[4,3-a]pyridine, is registered under CAS 767-62-4.[4]
Caption: 2D Structure of 3-Amino-7-methyl-1,2,4-triazolo[4,3-a]pyridine.
The Elucidation Workflow: A Multi-Pronged Approach
The principle of structure elucidation rests on a foundation of orthogonal, mutually reinforcing data. We will employ Mass Spectrometry (MS) to define the molecular mass, Infrared (IR) Spectroscopy to identify key functional groups, and a suite of Nuclear Magnetic Resonance (NMR) experiments to map the precise atomic connectivity.
Caption: The logical workflow for unambiguous structure elucidation.
Mass Spectrometry: Defining the Molecular Boundaries
Expertise & Experience: The first and most fundamental question in structure elucidation is "What is its mass?". Mass spectrometry provides a high-precision measurement of the mass-to-charge ratio (m/z), which directly validates the molecular formula. For a nitrogen-rich compound like this, Electrospray Ionization (ESI) in positive ion mode is the preferred technique due to the basicity of the nitrogen atoms, which are readily protonated to form a stable [M+H]⁺ ion.
Experimental Protocol (LC-MS)
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Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile. Dilute this solution to approximately 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
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Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
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Chromatography (Optional but Recommended): Inject 1-5 µL of the sample onto a C18 column to ensure sample purity is assessed concurrently.
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MS Acquisition: Acquire data in positive ion ESI mode. Scan a mass range of m/z 50-500.
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Data Analysis: Extract the mass spectrum for the analyte peak. Identify the monoisotopic mass of the [M+H]⁺ ion. Compare the measured exact mass to the theoretical exact mass.
Data Presentation & Interpretation
The expected output is a high-resolution mass that confirms the elemental composition.
| Parameter | Theoretical Value | Observed Value (Expected) |
| Molecular Formula | C₇H₈N₄ | N/A |
| Exact Mass (M) | 148.0749 | N/A |
| Ion Species | [M+H]⁺ | [M+H]⁺ |
| Theoretical m/z | 149.0827 | ~149.0827 (within 5 ppm) |
A measured mass within 5 ppm of the theoretical value provides high confidence in the assigned molecular formula, C₇H₈N₄. The fragmentation pattern can further support the structure, with likely initial losses corresponding to small, stable molecules or radicals.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups. For our target molecule, we are specifically looking for the characteristic vibrations of the N-H bonds in the amino group and the C-H bonds of the methyl and aromatic systems. The absence of other key bands (e.g., a C=O stretch around 1700 cm⁻¹) is equally important for confirming the structure.
Experimental Protocol (ATR-FTIR)
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Sample Preparation: Place a small, solid sample (a few milligrams) directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
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Background Collection: Record a background spectrum of the clean, empty ATR crystal.
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Sample Spectrum: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.
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Data Processing: The collected spectrum is automatically ratioed against the background by the instrument software.
Data Presentation & Interpretation
The IR spectrum will display absorption bands corresponding to specific molecular vibrations. The presence of bands in the following regions is critical for structural confirmation.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Implication for Structure |
| 3400 - 3200 | N-H Stretch | Primary Amine (-NH₂) | Confirms the presence of the amino group. Often appears as a doublet. |
| 3100 - 3000 | C-H Stretch | Aromatic C-H | Indicates the presence of the pyridine ring system. |
| 2980 - 2850 | C-H Stretch | Aliphatic C-H | Confirms the presence of the methyl (-CH₃) group. |
| ~1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Further evidence for the amino group. |
| 1600 - 1450 | C=C & C=N Stretch | Aromatic Rings | Corresponds to the fused triazolopyridine ring system. |
This pattern provides a robust "fingerprint" confirming the core functional components of the molecule.[1][5]
NMR Spectroscopy: The Definitive Connectivity Map
Expertise & Experience: While MS confirms the formula and IR identifies functional groups, NMR spectroscopy elucidates the precise atomic connectivity, resolving any isomerism. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments is required for an unimpeachable assignment. The choice of solvent is critical; DMSO-d₆ is often ideal for this class of compounds as it can solubilize the sample and its N-H protons are less likely to exchange rapidly, allowing for their observation.
Experimental Protocol (¹H, ¹³C, and 2D NMR)
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Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise and a relaxation delay of at least 1-2 seconds.
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¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This experiment requires a significantly longer acquisition time.
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COSY Acquisition: This experiment reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons.
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HSQC Acquisition: This experiment correlates protons directly to the carbons they are attached to (¹J-CH).
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HMBC Acquisition: This experiment reveals long-range correlations between protons and carbons (typically 2-3 bonds away), which is crucial for piecing together the molecular skeleton.
¹H NMR Data Interpretation
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 - 8.2 | d | 1H | H5 | Proton on the pyridine ring, deshielded by the adjacent fused triazole nitrogen. |
| ~7.0 - 7.2 | d | 1H | H8 | Proton on the pyridine ring. |
| ~6.8 - 7.0 | dd | 1H | H6 | Proton on the pyridine ring, coupled to both H5 and H8. |
| ~6.5 - 7.0 | br s | 2H | -NH₂ | Amino protons, typically broad. Will exchange with D₂O. |
| ~2.4 | s | 3H | -CH₃ | Methyl protons, appear as a singlet as there are no adjacent protons. |
¹³C NMR Data Interpretation
The ¹³C NMR spectrum identifies all unique carbon environments.
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~155-160 | C3 | Carbon attached to three nitrogens. |
| ~140-150 | C8a, C7 | Quaternary carbon at the ring junction and the carbon bearing the methyl group. |
| ~120-130 | C5, C8 | Aromatic CH carbons in the pyridine ring. |
| ~110-120 | C6 | Aromatic CH carbon in the pyridine ring. |
| ~20-25 | -CH₃ | Aliphatic methyl carbon. |
2D NMR: Assembling the Puzzle
The true power of NMR is realized in 2D experiments which connect the pieces identified in 1D spectra.
Caption: Workflow showing how 1D and 2D NMR data are integrated for structure confirmation.
A key HMBC correlation would be from the methyl protons (~2.4 ppm) to the carbon at the 7-position (C7) and the adjacent C6 and C8 carbons, definitively placing the methyl group on the pyridine ring at the correct position.
Conclusion: A Self-Validating System
The structure of 3-Amino-7-methyl-1,2,4-triazolo[4,3-a]pyridine is definitively elucidated through a systematic and orthogonal analytical approach.
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Mass Spectrometry confirms the elemental composition of C₇H₈N₄ .
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Infrared Spectroscopy validates the presence of the key -NH₂ and -CH₃ functional groups and the aromatic core.
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NMR Spectroscopy (¹H, ¹³C, and 2D) provides an unambiguous map of atomic connectivity, distinguishing this molecule from all other possible isomers.
Each technique validates the others, creating a self-consistent dataset that constitutes rigorous proof of structure. This level of analytical certainty is paramount for advancing any scientific endeavor, from publishing reliable data to filing patents and pursuing regulatory approval.
References
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Mrozek-Wilczkiewicz, A., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules. Available from: [Link]
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PubChem. (n.d.). 3-Amino-(1,2,4)triazolo(4,3-a)pyridine. National Center for Biotechnology Information. Available from: [Link]
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Al-Sanea, M. M., et al. (2020). A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1][2][3]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors. RSC Advances. Available from: [Link]
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Jana, C. K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. Available from: [Link]
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PubChem. (n.d.). 7-Methyl[1][2][6]triazolo[1,5-a]pyridine. National Center for Biotechnology Information. Available from: [Link]
- Patel, M., et al. (2015). 1,2,4-triazolo[4,3-a] pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors. Google Patents.
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